

Mirogabalin distribution metabolism excretion properties

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Compound Focus: Mirogabalin Besylate

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Summary of Key Pharmacokinetic Parameters

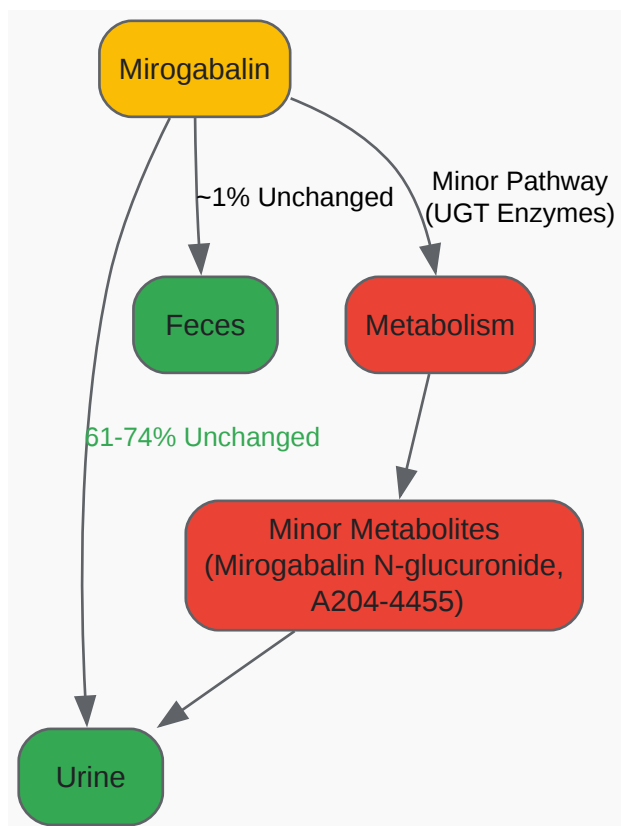
The table below summarizes the core absorption, distribution, and excretion properties of mirogabalin, primarily derived from studies in healthy subjects [1] [2] [3].

Parameter	Description / Value
Absorption	Rapid oral absorption.
• T_{max}	0.5 - 1.5 hours post-dose [1] [2] [3].
• Food Effect	No clinically relevant effect; can be taken with or without food [1].
Distribution	
• Plasma Protein Binding	Low (< 25%) [4] [5] [6].
• Steady-State Achievement	By Day 3 with repeated dosing [4] [3].
Metabolism	Minimal hepatic metabolism [7] [1].
• Primary Pathways	Glucuronidation via UGT enzymes (minor pathway) [7].

Parameter	Description / Value
• Key Metabolites	Mirogabalin N-glucuronide, A204-4455 (lactam form) [7].
Excretion	Primarily renal, as unchanged drug [7] [1] [2].
• Urinary Excretion (Unchanged)	61% - 74% of administered dose [1] [2] [8].
• Fecal Excretion	~1.2% of administered dose [7].
• Renal Clearance	Involves active secretion; higher than glomerular filtration rate [7].
• Elimination Half-life ($t_{1/2}$)	2 - 3 hours [9] [1] [2].

Metabolism and Excretion Pathways

Mirogabalin undergoes minimal biotransformation, with the majority of a dose excreted unchanged in urine [7] [1]. The following diagram illustrates its primary disposition pathways:



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Mirogabalin Disposition Pathways

A mass balance study using radiolabeled mirogabalin showed a mean total recovery of 98.06% of the administered radioactivity, with **96.85% in urine** and only **1.21% in feces**, confirming almost complete absorption and predominantly renal elimination [7].

Detailed Experimental Data and Protocols

For researchers, the key experimental findings and methodologies from clinical studies are detailed below.

Experimental Data from Clinical Studies

The table below consolidates quantitative pharmacokinetic data from specific clinical trials.

Parameter	Single Dose (5, 10, 15 mg) [2]	Multiple Dose (15 mg BID) [2]	Other Doses (up to 75 mg) [1]
C_{max}	Increased proportionally with dose.	Steady-state achieved.	Increased dose-proportionally.
AUC	Increased proportionally with dose.	Exposure comparable to single 15 mg dose.	Increased dose-proportionally.
T_{max} (median)	1.00 hour (all doses).	Data on file.	~1 hour.
$t_{1/2}$ (mean)	2.57 - 3.08 hours.	Data on file.	~2 - 3 hours.
Accumulation Ratio	Not applicable.	No significant accumulation observed.	No significant accumulation with multiple doses.

Parameter	Single Dose (5, 10, 15 mg) [2]	Multiple Dose (15 mg BID) [2]	Other Doses (up to 75 mg) [1]
Cumulative Urinary Excretion (0-48h)	61.9% - 74.3% (dose-proportional).	Data on file.	61% - 72% (unchanged drug).
Renal Clearance	Relatively constant across doses.	Data on file.	Higher than GFR; indicates active secretion.

Key Experimental Protocols Cited

The data in this guide are primarily derived from Phase I clinical trials that followed standardized, rigorous protocols:

- **Study Designs:** Randomized, double-blind, placebo-controlled, single- and multiple-ascending dose studies in healthy volunteers [1] [2]. One key metabolism study used an open-label, single-dose design with [¹⁴C]-labeled mirogabalin [7].
- **Subject Population:** Healthy adult volunteers. Some studies specifically enrolled healthy Chinese participants to assess ethnic sensitivity [2], while others included Japanese, Korean, Chinese, and white subjects [9].
- **Dosing and Sample Collection:**
 - **Single-Dose:** Administered after an overnight fast. Blood samples were collected pre-dose and at specified intervals post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 24, 36, 48 hours) to determine plasma concentrations [2].
 - **Multiple-Dose:** Administered twice daily for up to 14 days. Trough and peak plasma concentrations were measured to assess steady-state achievement and accumulation [1] [2].
 - **Excretion Studies:** Urine and feces were collected for specified intervals (e.g., 0-72 hours) post-dose. The total amount of mirogabalin and its metabolites excreted was quantified [7] [1].
- **Analytical Methods:** Plasma, urine, and fecal samples were analyzed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [1]. For the radiolabeled study, radioactivity in samples was measured by liquid scintillation counting, and metabolites were identified using high-performance liquid chromatography (HPLC) with radiodetection [7].
- **Food Effect Protocol:** A separate open-label, randomized, two-period crossover study evaluated pharmacokinetics under fasting and fed (after a high-fat meal) conditions [1].

Important Clinical and Research Implications

- **Renal Impairment:** Dose adjustment is mandatory as reduced renal function significantly increases mirogabalin exposure due to its predominant renal elimination [10] [8].
- **Drug Interactions:** Low interaction potential due to minimal metabolism and low protein binding. However, mirogabalin is a substrate for renal transporters (OAT1/3, OCT2, MATE); co-administration with strong inhibitors (e.g., probenecid) may increase plasma concentrations [8].
- **Comparative Advantage:** The minimal metabolism and predictable, linear pharmacokinetics reduce variability and the potential for drug-drug interactions, making mirogabalin a favorable candidate for patients on multiple medications [5].

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References

1. Tolerability, pharmacokinetics, and pharmacodynamics of ... [pmc.ncbi.nlm.nih.gov]
2. A Randomized, Double-Blind, Placebo-Controlled Study [link.springer.com]
3. Mirogabalin—A Novel Selective Ligand for the $\alpha 2\delta$... [mdpi.com]
4. Mirogabalin—A Novel Selective Ligand for the $\alpha 2\delta$ Calcium ... [pmc.ncbi.nlm.nih.gov]
5. What is the mechanism of action of Mirogabalin Besilate? [synapse.patsnap.com]
6. could it be the next generation gabapentin or pregabalin? [epain.org]
7. Metabolism, excretion, and pharmacokinetics of [14C] ... [pubmed.ncbi.nlm.nih.gov]
8. Mirogabalin as a Novel Gabapentinoid for the Treatment of ... [brieflands.com]
9. A Randomized, Placebo-Controlled, Double-Blind Study of ... [pubmed.ncbi.nlm.nih.gov]
10. Mirogabalin as a novel calcium channel $\alpha 2\delta$ ligand for the ... [frontiersin.org]

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